molecular formula C23H21ClN4O2 B13357565 Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate

Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate

Cat. No.: B13357565
M. Wt: 420.9 g/mol
InChI Key: AJVVPBIJZLQTHP-UHFFFAOYSA-N
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Description

Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 6-chloro group, a 4-(dimethylamino)phenyl moiety at position 2, and a methyl benzoate-linked amino group at position 2. This structure combines aromatic, electron-donating (dimethylamino), and ester functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

methyl 2-[[6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C23H21ClN4O2/c1-27(2)17-11-8-15(9-12-17)21-22(28-14-16(24)10-13-20(28)26-21)25-19-7-5-4-6-18(19)23(29)30-3/h4-14,25H,1-3H3

InChI Key

AJVVPBIJZLQTHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate typically involves a multi-step process. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate and a catalytic amount of iodine, resulting in the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent- and catalyst-free synthesis methods have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions significantly altering biological activity. Below is a comparative analysis of key analogs:

Compound Key Substituents Biological Activity (IC₅₀) Reference
Target Compound 6-Cl, 2-(4-dimethylaminophenyl), 3-(methyl benzoate-amino) Not reported
3-Amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines (e.g., 3a-ag) 3-Amino, 2/4-aryl groups α-Glucosidase inhibition (16.4–297.0 µM)
6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine 6-Cl, 2-(4-Cl-phenyl), 3-(morpholinomethyl) Not reported (structural analog for CNS targets)
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-ylidene)-2-(phenylamino)acetate 2-Oxo, 4-phenyl, ester-linked phenylamino group Not reported (emphasizes synthetic diversity)

Key Observations :

  • Pharmacological Potential: Analogous compounds in exhibit potent α-glucosidase inhibition, suggesting the target compound’s amine and ester groups could similarly modulate enzyme interactions .
Physicochemical and Spectral Properties
  • Melting Points : Related compounds (e.g., ) exhibit high melting points (>300°C), suggesting the target compound may also display high thermal stability .
  • Spectroscopic Signatures: IR: Expected peaks for N-H (3280–3398 cm⁻¹), C=O (1679–1688 cm⁻¹), and aromatic C-H (3005–3071 cm⁻¹) align with analogs in and . NMR: The dimethylamino group’s protons would resonate near δ 2.8–3.0 ppm (singlet), while the methyl benzoate’s OCH₃ group would appear near δ 3.5–3.7 ppm .

Biological Activity

Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a benzoate moiety linked to an imidazo[1,2-a]pyridine derivative. The presence of a chloro group and a dimethylamino group on the phenyl ring enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). In vitro tests demonstrated low GI50 values, indicating potent growth inhibition of these cell lines.

Cell LineGI50 (µM)
MCF-70.25
NCI-H4600.33

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interfere with specific signaling pathways related to tumor growth and survival.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly impact the biological activity of the compound. The presence of the chloro group at position 6 and the dimethylamino group at position 4 on the phenyl ring are critical for enhancing its receptor binding affinity and overall potency.

Study 1: In Vitro Evaluation

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that this compound possesses favorable absorption and distribution characteristics, making it a suitable candidate for further development in cancer therapy. Its metabolic stability was assessed using liver microsomes, showing promising results in terms of half-life and clearance rates.

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